molecular formula C9H7ClN2 B11912165 5-Chloro-2-methylquinazoline

5-Chloro-2-methylquinazoline

Cat. No.: B11912165
M. Wt: 178.62 g/mol
InChI Key: UXEIQCJRAARPMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the reaction of 2-methylquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

    Starting Material: 2-methylquinazoline

    Chlorinating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-methylquinazoline, while oxidation may produce quinazoline N-oxides .

Scientific Research Applications

5-Chloro-2-methylquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline: Lacks the chlorine substituent at the 5-position.

    5-Chloroquinazoline: Lacks the methyl group at the 2-position.

    2,5-Dichloroquinazoline: Contains an additional chlorine substituent at the 2-position.

Uniqueness

5-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 5-position and a methyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-2-methylquinazoline

InChI

InChI=1S/C9H7ClN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3

InChI Key

UXEIQCJRAARPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2Cl

Origin of Product

United States

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